molecular formula C16H19F3N6O B6461044 4,4,4-trifluoro-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one CAS No. 2549012-51-1

4,4,4-trifluoro-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one

Cat. No.: B6461044
CAS No.: 2549012-51-1
M. Wt: 368.36 g/mol
InChI Key: DNHUTWOPKHPUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetically derived heterocyclic molecule featuring a trifluoromethyl ketone moiety, a fused [1,2,4]triazolo[4,3-b]pyridazine ring, and a bicyclic octahydropyrrolo[3,4-c]pyrrole system. The trifluoro group enhances metabolic stability and lipophilicity, while the triazolo-pyridazine scaffold is associated with kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

4,4,4-trifluoro-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6O/c1-10-20-21-13-2-3-14(22-25(10)13)23-6-11-8-24(9-12(11)7-23)15(26)4-5-16(17,18)19/h2-3,11-12H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHUTWOPKHPUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several classes of heterocycles, including triazolo-thiadiazoles, pyrrolo-pyrroles, and fluorinated ketones. Below is a comparative analysis:

Compound Core Structure Substituents Reported Bioactivity
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine + octahydropyrrolo-pyrrole 3-methyl, 4,4,4-trifluorobutanone Likely kinase inhibition (inferred)
3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (9a) Triazolo[3,4-b]thiadiazole 3,4-dimethoxyphenyl, 2-fluoro-4-pyridinyl Anticancer (in vitro cytotoxicity)
3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b]pyrrolo[4,5-c]pyrrole Thiazolo-pyrrolo-pyrrole 4-methoxyphenyl, phenylsulfonyl Structural study (no bioactivity reported)

Key Comparative Insights

Triazolo Heterocycles :

  • The target compound’s [1,2,4]triazolo[4,3-b]pyridazine ring differs from the triazolo[3,4-b]thiadiazole in 9a . The pyridazine ring may enhance π-π stacking interactions in target binding compared to thiadiazole.
  • Fluorine substitution: The trifluoro group in the target compound vs. a single fluorine in 9a could increase metabolic stability and alter solubility .

Functional Groups: The trifluorobutanone moiety may act as a hydrogen bond acceptor, contrasting with the sulfonyl group in , which is a stronger electron-withdrawing group.

Lumping Strategy for Predictive Analysis

As per , compounds with analogous cores (e.g., triazolo heterocycles) may be "lumped" to predict properties like reactivity or bioavailability . For example:

  • Triazolo-pyridazines and triazolo-thiadiazoles could be grouped for screening kinase inhibitors due to shared nitrogen-rich aromatic systems .
  • Fluorinated ketones and sulfonyl groups may be compared for their effects on cellular permeability .

Research Findings and Gaps

  • Synthetic Challenges: The target compound’s fused rings and stereochemistry (octahydropyrrolo-pyrrole) likely require advanced synthetic strategies, akin to those for marine actinomycete-derived metabolites .
  • Bioactivity Prediction : Based on 9a , the target compound may exhibit anticancer or antimicrobial activity, but empirical validation is needed.
  • Structural Uniqueness : The combination of trifluoro, triazolo-pyridazine, and bicyclic amine systems distinguishes it from analogues in , warranting dedicated pharmacological profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.